molecular formula C18H14N2O B291263 N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B291263
M. Wt: 274.3 g/mol
InChI Key: YOVOGPYHFUQCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that features a biphenyl structure with a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 80-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of nicotinic acetylcholine receptors, it binds to the receptor sites and modulates their activity, leading to analgesic effects . The compound may also interact with other molecular pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and pyridine moieties contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

4-phenyl-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C18H14N2O/c21-18(20-17-7-4-12-19-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,20,21)

InChI Key

YOVOGPYHFUQCOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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